![molecular formula C20H16N4O3S3 B2707161 N-(2-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1040653-74-4](/img/no-structure.png)
N-(2-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16N4O3S3 and its molecular weight is 456.55. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Compounds with structures similar to "N-(2-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide" have been synthesized for various biological studies. These compounds often exhibit significant anti-inflammatory, analgesic, and anticancer activities, attributable to their unique structural features which allow them to interact with biological targets in specific ways.
For instance, novel heterocyclic compounds derived from visnaginone and khellinone have shown promising anti-inflammatory and analgesic activities, attributed to their ability to inhibit cyclooxygenase enzymes (COX-1/COX-2) (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). These findings highlight the potential of such compounds in developing new treatments for conditions associated with inflammation and pain.
Antitumor Activity
Another significant area of research involves evaluating the antitumor activities of compounds with similar structural frameworks. For example, new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and found to display potent anticancer activity against various human cancer cell lines, including breast, cervical, and colonic carcinoma cells, showcasing their potential as anticancer agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).
Inhibitory Activity and Enzyme Interaction
The interaction with specific enzymes or biological pathways is another critical area of application for these compounds. For instance, derivatives of the thiouracil class, like PF-06282999, have been studied for their role in inactivating human myeloperoxidase enzymes, which are implicated in cardiovascular diseases. Such compounds are explored for their potential therapeutic applications and their effects on human cytochrome P450 enzymes, indicating their relevance in drug metabolism and pharmacokinetics (Jamie E. Moscovitz et al., 2018).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of 2-amino-4-methoxybenzoic acid with 2-chloro-N-(2-phenylthiazol-4-yl)acetamide, followed by cyclization and thionation reactions.", "Starting Materials": [ "2-amino-4-methoxybenzoic acid", "2-chloro-N-(2-phenylthiazol-4-yl)acetamide", "Sodium hydride", "Carbon disulfide", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-methoxybenzoic acid (1.0 g, 6.0 mmol) and 2-chloro-N-(2-phenylthiazol-4-yl)acetamide (1.5 g, 6.0 mmol) in dry ethanol (20 mL) and add sodium hydride (0.24 g, 6.0 mmol) slowly with stirring at 0°C.", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Add water (20 mL) to the reaction mixture and acidify with hydrochloric acid to pH 2.", "Step 4: Collect the precipitate by filtration, wash with water, and dry to obtain the intermediate product.", "Step 5: Dissolve the intermediate product in sodium hydroxide solution (10 mL, 10%) and add carbon disulfide (0.5 mL, 8.0 mmol) dropwise with stirring at room temperature.", "Step 6: Stir the reaction mixture at room temperature for 24 hours.", "Step 7: Acidify the reaction mixture with hydrochloric acid to pH 2 and collect the precipitate by filtration.", "Step 8: Wash the precipitate with water and dry to obtain the final product, N-(2-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] } | |
Numéro CAS |
1040653-74-4 |
Formule moléculaire |
C20H16N4O3S3 |
Poids moléculaire |
456.55 |
Nom IUPAC |
N-(2-methoxyphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H16N4O3S3/c1-27-14-10-6-5-9-13(14)21-15(25)11-29-19-22-17-16(18(26)23-19)30-20(28)24(17)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,21,25)(H,22,23,26) |
Clé InChI |
OWWRQNGKUGGUIG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



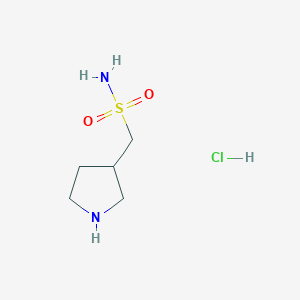
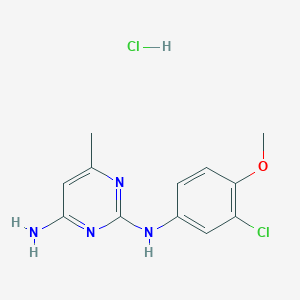

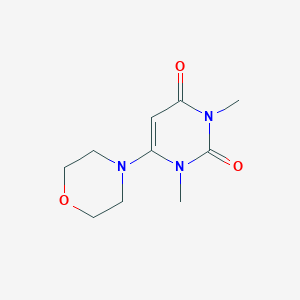
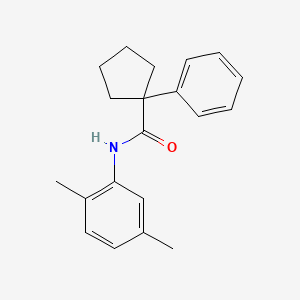

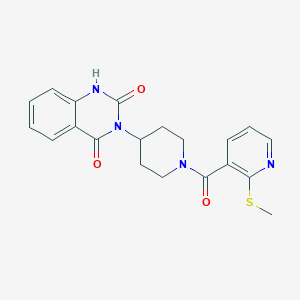

![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2707090.png)
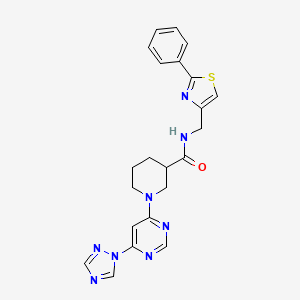
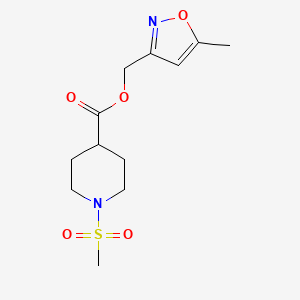
![2-(benzo[d]isoxazol-3-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2707096.png)
![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide](/img/structure/B2707097.png)
![1-[(2,4-dichlorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2707098.png)